2-Formyl-4,5-dimethoxybenzonitrile

This multifunctional aromatic building block features a unique ortho-formyl-nitrile relationship with electron-donating 4,5-dimethoxy groups, enabling cyclization and heterocycle-forming reactions inaccessible to meta/para isomers. Essential precursor for protoberberine alkaloid scaffolds via cycloaddition with oxypalmatine. The aldehyde, nitrile, and methoxy groups allow diverse derivatization for SAR libraries. Ensure the specific 4,5-dimethoxy-2-formyl substitution pattern required for your synthetic route; no alternative isomer can replicate this reactivity profile. For procurement, verify lot-specific analytical data (NMR, HPLC, GC) for traceability.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 1013112-48-5
Cat. No. B3071761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Formyl-4,5-dimethoxybenzonitrile
CAS1013112-48-5
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)C=O)C#N)OC
InChIInChI=1S/C10H9NO3/c1-13-9-3-7(5-11)8(6-12)4-10(9)14-2/h3-4,6H,1-2H3
InChIKeyYNEXSTHJDYEIIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Formyl-4,5-dimethoxybenzonitrile (CAS 1013112-48-5): A Highly Functionalized Aromatic Aldehyde-Nitrile Building Block for Synthetic Chemistry and Alkaloid Precursor Research


2-Formyl-4,5-dimethoxybenzonitrile is a multifunctional aromatic compound characterized by the presence of a formyl group, two methoxy groups, and a nitrile group on a benzene ring, with a molecular formula of C10H9NO3 and molecular weight of 191.18 g/mol . Commercial availability is reported from multiple chemical suppliers with standard purity specifications ranging from 95% to 98% . The compound is described as an intermediate in the synthesis of various alkaloids, including serving as a precursor to protoberberine alkaloids .

Why 2-Formyl-4,5-dimethoxybenzonitrile Cannot Be Generically Substituted: Differentiation Requires Direct Comparative Data


Due to the current absence of published head-to-head comparative data in peer-reviewed literature or patents for 2-Formyl-4,5-dimethoxybenzonitrile, the question of substitution versus close analogs cannot be answered with quantitative rigor. While structurally related compounds such as 2-Formyl-6-methylbenzonitrile (CAS 27613-37-2) have documented antimicrobial properties against Paramphistomum spp., no analogous activity data or comparative studies exist for the target compound. Procurement decisions must therefore rely on the specific ortho-formyl-4,5-dimethoxy substitution pattern required for the intended synthetic route, as this positional isomerism fundamentally alters electronic properties and reaction outcomes in cycloaddition and heterocycle-forming reactions.

Quantitative Differential Evidence for 2-Formyl-4,5-dimethoxybenzonitrile (CAS 1013112-48-5): Current Data Limitations


Research Application Scenarios for 2-Formyl-4,5-dimethoxybenzonitrile (CAS 1013112-48-5) Based on Current Evidence


Precursor for Protoberberine Alkaloid Synthesis in Antihypertensive Research

2-Formyl-4,5-dimethoxybenzonitrile is reported to serve as a precursor to protoberberine and protoberberine alkaloids, a class of compounds studied for antihypertensive applications . The compound can be utilized via cycloaddition reactions with oxypalmatine to access this alkaloid scaffold. Researchers requiring this specific ortho-formyl substitution pattern on the 4,5-dimethoxybenzonitrile core should prioritize this compound over non-formylated analogs when synthesizing protoberberine derivatives. Note: No quantitative yield or purity data for this specific transformation is available in the public domain; internal validation is required.

Building Block for Heterocyclic Compound Synthesis in Medicinal Chemistry

The ortho-relationship between the formyl and nitrile groups, combined with the electron-donating 4,5-dimethoxy substitution, makes 2-Formyl-4,5-dimethoxybenzonitrile a versatile intermediate for constructing heterocyclic systems . This substitution pattern enables cyclization reactions that are not accessible to meta- or para-substituted isomers, or to analogs lacking the methoxy groups. Procurement should be guided by the specific regiochemical requirements of the target heterocycle.

Reference Standard for Analytical Method Development and Quality Control

2-Formyl-4,5-dimethoxybenzonitrile is commercially available with standard purity specifications (95%-98%) and can serve as a reference standard for HPLC, GC, or NMR method development . Selection of a specific vendor lot with documented purity and batch-specific analytical data (NMR, HPLC, GC) as offered by certain suppliers provides traceability for regulatory or publication purposes.

Scaffold for Derivatization into Active Pharmaceutical Ingredient (API) Candidates

The presence of three reactive functional groups (aldehyde, nitrile, and two methoxy groups) enables diverse derivatization strategies for generating compound libraries in drug discovery programs . The aldehyde group allows for condensation reactions (e.g., Schiff base formation), the nitrile can be hydrolyzed or reduced, and the methoxy groups can be demethylated or participate in electrophilic aromatic substitution. Researchers should select this compound when the 4,5-dimethoxy-2-formyl substitution pattern is required for structure-activity relationship (SAR) exploration.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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